Angiotensin I human acetate salt hydrate
Overview
Description
Angiotensin I human acetate salt hydrate is a synthetic peptide derived from angiotensinogen, a protein produced by the liver. It serves as a precursor to angiotensin II, a potent vasoconstrictor involved in the regulation of blood pressure and fluid balance. The compound is commonly used in scientific research, particularly in studies related to the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in cardiovascular physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin I human acetate salt hydrate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: to obtain the crude peptide.
Purification: of the peptide using high-performance liquid chromatography (HPLC) to achieve the desired purity
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions: Angiotensin I human acetate salt hydrate can undergo various chemical reactions, including:
Hydrolysis: Cleavage of peptide bonds by water, often catalyzed by enzymes such as peptidases.
Oxidation: Introduction of oxygen atoms into the peptide, which can affect its structure and function.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially altering the peptide’s activity.
Substitution: Replacement of specific amino acids within the peptide sequence to study structure-activity relationships
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using peptidases or chemical hydrolysis using acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized peptide variants with altered functional groups.
Reduction: Reduced peptide variants with modified disulfide bonds or other functional groups
Scientific Research Applications
Angiotensin I human acetate salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, hydrolysis, and modification reactions.
Biology: Investigated for its role in the RAAS and its effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a calibration standard in mass spectrometry
Mechanism of Action
Angiotensin I human acetate salt hydrate exerts its effects through the following mechanism:
Conversion to Angiotensin II: Angiotensin I is cleaved by angiotensin-converting enzyme (ACE) to form angiotensin II.
Binding to Receptors: Angiotensin II binds to angiotensin II receptors (AT1 and AT2) on target cells.
Activation of Signaling Pathways: Binding to AT1 receptors activates signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion.
Regulation of Fluid Balance: Angiotensin II promotes sodium and water reabsorption in the kidneys, contributing to fluid balance and blood pressure regulation
Comparison with Similar Compounds
Angiotensin I human acetate salt hydrate can be compared with other similar compounds such as:
Angiotensin II: A direct product of angiotensin I, with more potent vasoconstrictive effects.
Angiotensin III: A metabolite of angiotensin II, involved in aldosterone secretion.
Angiotensin IV: Another metabolite of angiotensin II, with roles in cognitive function and blood flow regulation
Uniqueness: this compound is unique in its role as a precursor to multiple biologically active peptides within the RAAS. Its study provides insights into the regulation of blood pressure and fluid balance, making it a valuable tool in cardiovascular research .
Biological Activity
Angiotensin I human acetate salt hydrate is a synthetic peptide derived from angiotensinogen, a precursor protein synthesized in the liver. This compound plays a critical role in the renin-angiotensin-aldosterone system (RAAS), which is essential for regulating blood pressure and fluid balance in the body. Angiotensin I itself is converted to the more active angiotensin II by angiotensin-converting enzyme (ACE), leading to various physiological effects.
The biological activity of angiotensin I is primarily mediated through its conversion to angiotensin II. The mechanism can be summarized as follows:
- Conversion : Angiotensin I is cleaved by ACE to form angiotensin II.
- Receptor Binding : Angiotensin II binds to specific receptors (AT1 and AT2) on target cells.
- Signal Transduction : This binding activates intracellular signaling pathways that result in:
- Vasoconstriction : Narrowing of blood vessels, which increases blood pressure.
- Aldosterone Secretion : Promotes sodium and water retention by the kidneys, further influencing blood volume and pressure.
Physiological Effects
The infusion of angiotensin I has been shown to induce significant physiological responses, including:
- Increase in Blood Pressure : A study indicated that an intravenous infusion of des-Asp1-angiotensin I resulted in a notable rise in blood pressure among participants .
- Alteration in Plasma Aldosterone Levels : The same infusion led to increased plasma aldosterone concentrations, highlighting its role in sodium retention and fluid balance .
Comparative Activity
Angiotensin I's activity can be compared with other related peptides:
Compound | Role | Potency |
---|---|---|
Angiotensin I | Precursor to Angiotensin II | Moderate |
Angiotensin II | Primary active form | High (most potent) |
Angiotensin III | Involved in aldosterone secretion | Lower than Ang II |
Angiotensin IV | Role in cognitive function | Varies |
This comparison illustrates that while angiotensin I is crucial as a precursor, its direct effects are less potent than those of its derivatives.
Case Studies
- Human Studies : A clinical study involving five normal men demonstrated that des-Asp1-angiotensin I infusion resulted in a rise in blood pressure and increased plasma aldosterone levels, confirming its biological activity and relevance within the RAAS .
- Animal Models : Various studies have shown that angiotensin I administration leads to similar cardiovascular responses in animal models, supporting its role in hypertension research.
Applications in Research
This compound is utilized extensively in scientific research for various applications:
- Cardiovascular Research : Investigating the mechanisms underlying hypertension and heart failure.
- Pharmacological Studies : Exploring potential therapeutic agents targeting the RAAS for conditions such as hypertension and heart disease.
- Biochemical Assays : Serving as a standard for mass spectrometry and other analytical techniques due to its well-characterized properties .
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMWNZUFNXZMDE-TYQYNJATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H95N17O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70937-97-2 | |
Record name | Angiotensin I, diacetate (salt) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070937972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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